molecular formula C34H56N2O12 B8132911 Metoprolol tartrate

Metoprolol tartrate

Cat. No.: B8132911
M. Wt: 684.8 g/mol
InChI Key: YGULWPYYGQCFMP-NPHUUBOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metoprolol tartrate: is a racemic mixture of metoprolol, a beta-adrenergic receptor blocker, combined with tartaric acid. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The compound is known for its ability to reduce heart rate, cardiac output, and blood pressure by blocking beta-1 adrenergic receptors in the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol tartrate involves the reaction of metoprolol with tartaric acid. The process typically includes the following steps:

    Synthesis of Metoprolol: Metoprolol is synthesized by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin to form glycidyl ether, which is then reacted with isopropylamine to yield metoprolol.

    Formation of this compound: Metoprolol is then combined with tartaric acid in a stoichiometric ratio to form the racemic mixture. The reaction is carried out in an appropriate solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of metoprolol and tartaric acid are synthesized and purified.

    Combination and Crystallization: The two compounds are combined in large reactors, and the resulting mixture is crystallized to obtain the final product. The crystallization process is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Metoprolol tartrate undergoes various chemical reactions, including:

    Oxidation: Metoprolol can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction of metoprolol can yield secondary alcohols.

    Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted metoprolol derivatives.

Scientific Research Applications

Metoprolol tartrate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.

    Industry: this compound is used in the formulation of pharmaceutical products for the treatment of heart-related conditions.

Mechanism of Action

The mechanism of action of Metoprolol tartrate involves the competitive blocking of beta-1 adrenergic receptors in the heart. By inhibiting the binding of endogenous catecholamines (such as adrenaline and noradrenaline) to these receptors, the compound reduces heart rate, myocardial contractility, and cardiac output. This leads to a decrease in blood pressure and oxygen demand by the heart, making it effective in treating hypertension and angina .

Comparison with Similar Compounds

    Propranolol: Another beta-blocker used for similar cardiovascular conditions but non-selective for beta-1 and beta-2 receptors.

    Atenolol: A selective beta-1 blocker with a longer half-life compared to metoprolol.

    Bisoprolol: A highly selective beta-1 blocker with fewer side effects.

Uniqueness of Metoprolol tartrate: this compound is unique due to its specific combination with tartaric acid, which enhances its solubility and stability. Additionally, its selective beta-1 adrenergic receptor blocking properties make it particularly effective in reducing cardiac workload without significant bronchoconstriction, a common side effect of non-selective beta-blockers .

Properties

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULWPYYGQCFMP-NPHUUBOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-17-7
Record name Metoprolol tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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